1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone
Description
Properties
IUPAC Name |
1-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S/c1-17(2)18-5-7-19(8-6-18)29-15-23(27)26-11-9-25(10-12-26)14-22-24-20(16-30-22)21-4-3-13-28-21/h3-8,13,16-17H,9-12,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEPQABZCRNDHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound features several pharmacologically relevant moieties, including a furan ring, a thiazole ring, and a piperazine structure, which are known to contribute to various biological effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 411.5 g/mol. The structural complexity of this molecule suggests potential interactions with biological targets, making it a candidate for further investigation in pharmacological studies.
| Property | Value |
|---|---|
| Molecular Formula | C22H25N3O3S |
| Molecular Weight | 411.5 g/mol |
| CAS Number | 1105233-06-4 |
The biological activity of this compound can be attributed to its ability to interact with various cellular targets. The presence of the piperazine ring often enhances binding affinity to receptors, while the thiazole and furan components may contribute to the modulation of enzyme activity or receptor signaling pathways.
Antimicrobial Activity
Research indicates that compounds containing furan and thiazole moieties exhibit antimicrobial properties. For instance, studies have shown that thiazole derivatives can inhibit bacterial growth, suggesting that similar mechanisms may be at play for the compound . In vitro assays demonstrated that derivatives of furan and thiazole could effectively inhibit the growth of Gram-positive and Gram-negative bacteria.
Anti-Cancer Potential
The compound's structural features suggest potential anti-cancer activity. Thiazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. Preliminary studies involving similar compounds indicate that they may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Neuroprotective Effects
Research into piperazine derivatives has revealed neuroprotective properties, particularly in models of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier could facilitate its use in treating conditions such as Alzheimer's disease or Parkinson's disease.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of related thiazole compounds against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations as low as 10 µg/mL.
- Cytotoxicity Assay : In an MTT assay, derivatives similar to this compound showed IC50 values ranging from 5 to 15 µM against human cancer cell lines, indicating promising anti-cancer properties.
- Neuroprotection : A recent study investigated the neuroprotective effects of piperazine-containing compounds in a rat model of ischemic stroke, revealing reduced neuronal death and improved functional outcomes post-treatment.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Thiazole Derivatives
describes urea derivatives with a piperazine-thiazole-ethylhydrazine backbone (e.g., compounds 11a–11o ). Key differences include:
- Substituent Variation: The target compound replaces the urea and hydrazinyl-2-oxoethyl groups in with a 4-isopropylphenoxy ethanone moiety.
- Molecular Weight : The target compound’s molecular weight (estimated ~480–520 g/mol) aligns with analogs in (ESI-MS m/z 466–602) .
Table 1: Comparison with Urea-Based Piperazine-Thiazole Derivatives ()
Benzothiazole-Piperazine-Triazole Hybrids
and highlight benzothiazole-piperazine-triazole hybrids (e.g., 5i–5l). Unlike the target compound, these feature benzothiazole and triazole rings instead of furan-thiazole and phenoxy ethanone.
Table 2: Comparison with Benzothiazole-Piperazine-Triazole Hybrids ()
Piperazine-Sulfonyl-Tetrazole Derivatives
and describe tetrazole-thioethanone derivatives (e.g., 7a–7x) with sulfonyl-piperazine cores. Key contrasts include:
- Bioisosteric Replacement: The target compound uses a phenoxy ethanone group instead of a tetrazole-thio moiety. Tetrazoles are bioisosteres for carboxylic acids, enhancing metabolic stability .
- Solubility: Sulfonyl groups in improve water solubility compared to the target’s lipophilic 4-isopropylphenoxy group .
Table 3: Comparison with Sulfonyl-Piperazine-Tetrazole Derivatives ()
Thiophene-Piperazine Derivatives
–11 and 13 report thiophene-piperazine analogs (e.g., MK47 ). The target compound’s furan-thiazole vs. thiophene creates distinct electronic profiles:
Key Research Findings
- Synthetic Feasibility : The target compound’s synthesis likely follows routes analogous to and , involving piperazine alkylation and heterocyclic coupling (yields ~80–88%) .
- Physicochemical Properties: Its 4-isopropylphenoxy group increases logP compared to polar analogs in and , suggesting improved blood-brain barrier penetration .
Q & A
Q. Basic Characterization Methods
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., furan protons at δ 6.2–7.4 ppm, thiazole carbons at δ 120–150 ppm) ().
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%).
- Mass Spectrometry (EI-MS or ESI-MS) : Molecular ion peaks (e.g., m/z ~467 [M+H]⁺) verify the molecular formula ().
- X-ray Crystallography : Resolves stereochemistry for crystalline derivatives ().
How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?
Q. Advanced SAR Strategies
Core Modifications : Replace the piperazine ring with morpholine or piperidine to assess flexibility impacts on target binding ().
Substituent Optimization :
- Vary the 4-isopropylphenoxy group (e.g., replace with 4-fluorophenyl or methoxyphenyl) to enhance lipophilicity (logP) ().
- Modify the furan-thiazole moiety (e.g., substitute furan with thiophene) to alter electronic properties ().
Bioisosteric Replacement : Replace the ethanone linker with amide or ester groups to improve metabolic stability ().
Methodology :
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like kinases or GPCRs.
- Validate with in vitro assays (e.g., enzyme inhibition IC₅₀, cytotoxicity via MTT assay) ().
What pharmacological mechanisms are hypothesized for this compound, and how can they be tested?
Q. Advanced Mechanistic Insights
- Hypothesized Targets :
- Enzyme Assays : Measure IC₅₀ values using recombinant kinases/COX-2 ().
- Cellular Models : Evaluate apoptosis (Annexin V staining) or cytokine release (ELISA) in cancer or macrophage cell lines ().
- In Vivo Studies : Murine inflammation models (e.g., carrageenan-induced paw edema) assess efficacy ().
How can conflicting bioactivity data between similar derivatives be resolved?
Q. Advanced Data Contradiction Analysis
Identify Variables : Compare substituents (e.g., electron-withdrawing vs. donating groups) or stereochemistry ().
Validate Assay Conditions :
- Ensure consistent cell lines (e.g., HepG2 vs. HEK293 may show divergent responses) ().
- Control for solvent effects (DMSO concentration ≤0.1%).
Computational Modeling : Use QSAR models to correlate structural features (e.g., Hammett constants) with activity trends ().
Reproduce Key Experiments : Re-synthesize disputed compounds and retest under standardized protocols ().
What strategies mitigate solubility challenges during in vitro testing?
Q. Advanced Formulation Methods
- Co-solvents : Use DMSO/PEG-400 mixtures (≤5% v/v) to enhance aqueous solubility.
- Nanoparticle Encapsulation : Prepare PLGA nanoparticles (sonication method) for sustained release ().
- Prodrug Design : Introduce phosphate esters or glycosides to improve hydrophilicity ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
